molecular formula C22H20O B514948 2-(4-Methylphenyl)-4-phenylchromane

2-(4-Methylphenyl)-4-phenylchromane

Cat. No.: B514948
M. Wt: 300.4g/mol
InChI Key: OZJYCMJBTAEUDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenyl)-4-phenylchromane is a synthetic chromane derivative of significant interest in medicinal chemistry for the development of novel therapeutic agents. The chromane scaffold—a benzopyran core structure—is a privileged motif in drug discovery and is found in numerous natural products and pharmacologically active compounds . While specific biological data for this exact compound is not widely published, structurally related 2-phenylchroman-4-one (flavanone) derivatives have demonstrated a wide range of potent biological activities, providing a strong rationale for its investigation . Particularly, recent scientific studies on novel 2-phenyl-4H-chromen-4-one derivatives have highlighted their potential as anti-inflammatory agents. These compounds have been shown to suppress LPS-induced inflammation by potently inhibiting the TLR4/MAPK signaling pathway, thereby downregulating key pro-inflammatory mediators such as NO, IL-6, and TNF-α . This mechanism is a promising target for therapeutic intervention in inflammatory diseases. Furthermore, the chromane and chromene core serves as a versatile building block for designing molecules with diverse activities, including anticancer, antimicrobial, and antioxidant effects, making it a valuable chemical tool for hit-to-lead optimization and probing novel biological pathways . Researchers can leverage this compound as a key intermediate to explore structure-activity relationships (SAR) and develop new chemical entities for pharmacological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H20O

Molecular Weight

300.4g/mol

IUPAC Name

2-(4-methylphenyl)-4-phenyl-3,4-dihydro-2H-chromene

InChI

InChI=1S/C22H20O/c1-16-11-13-18(14-12-16)22-15-20(17-7-3-2-4-8-17)19-9-5-6-10-21(19)23-22/h2-14,20,22H,15H2,1H3

InChI Key

OZJYCMJBTAEUDQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2CC(C3=CC=CC=C3O2)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2CC(C3=CC=CC=C3O2)C4=CC=CC=C4

Origin of Product

United States

Stereochemical Aspects and Absolute Configuration Determination of 2,4 Disubstituted Chromanes

Conformational Analysis of the Dihydropyran Ring

The dihydropyran ring in chromane (B1220400) derivatives is not planar and adopts puckered conformations to relieve ring strain. The most stable conformations are typically half-chair forms.

Half-Chair Conformations and Interconversion Dynamics

The dihydropyran ring of 2,4-disubstituted chromanes, including 2-(4-Methylphenyl)-4-phenylchromane, predominantly exists in two interconverting half-chair conformations. In a half-chair conformation, four of the six ring atoms are coplanar, while the other two are displaced on opposite sides of this plane. This arrangement minimizes both angle and torsional strain within the ring.

These two half-chair conformers are in a dynamic equilibrium, rapidly interconverting through a higher-energy twist-boat conformation. The energy barrier for this interconversion is generally low, allowing for a rapid equilibrium at room temperature. The relative populations of the two half-chair conformers are determined by their relative stabilities, which are primarily influenced by the steric interactions of the substituents.

Influence of Substituents on Ring Conformation

The substituents at the C2 and C4 positions, in this case, a 4-methylphenyl group and a phenyl group, play a significant role in determining the preferred half-chair conformation. In cyclic systems, bulky substituents tend to occupy equatorial or pseudo-equatorial positions to minimize steric hindrance with other parts of the molecule.

For this compound, there are two primary half-chair conformations to consider: one where the 2-(4-methylphenyl) group is in a pseudo-axial position and the 4-phenyl group is in a pseudo-equatorial position, and the other where the 2-(4-methylphenyl) group is pseudo-equatorial and the 4-phenyl group is pseudo-axial. The conformer with the bulky aryl substituents in the less sterically hindered pseudo-equatorial positions will be the more stable and therefore the more populated conformation at equilibrium. The relative energies of these conformers can be estimated using computational methods such as Density Functional Theory (DFT).

Table 1: Postulated Half-Chair Conformations of 2,4-Disubstituted Chromanes

ConformerC2-Substituent PositionC4-Substituent PositionRelative Stability
A Pseudo-axialPseudo-equatorialLess Stable
B Pseudo-equatorialPseudo-axialPotentially More Stable
C Pseudo-equatorialPseudo-equatorialMost Stable (for cis-isomers)
D Pseudo-axialPseudo-axialLeast Stable

Note: The relative stabilities are general predictions and can be influenced by the specific nature and relative stereochemistry (cis/trans) of the substituents.

Assignment of Absolute Configuration

As this compound possesses two stereocenters (at C2 and C4), it can exist as enantiomers and diastereomers. The determination of the absolute configuration of a specific stereoisomer is a critical aspect of its characterization. Chiroptical spectroscopy methods are powerful, non-destructive techniques for this purpose.

Chiroptical Spectroscopy Methods

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. The resulting spectra are highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer.

The absolute configuration of this compound can be determined by comparing its experimental ECD spectrum with the theoretical spectra calculated for its possible stereoisomers. These theoretical spectra are typically obtained using time-dependent density functional theory (TD-DFT) calculations. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. The chromophoric nature of the phenyl and 4-methylphenyl groups in this compound gives rise to distinct ECD signals that are sensitive to their spatial arrangement.

Vibrational Circular Dichroism (VCD) spectroscopy is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD spectra provide information about the stereochemistry of the entire molecule, as every vibrational mode in a chiral molecule is potentially VCD active.

Similar to ECD, the absolute configuration of this compound can be determined by comparing the experimental VCD spectrum with the DFT-calculated spectra for the different possible stereoisomers. VCD is particularly advantageous for molecules with flexible conformations, as the calculated spectrum can be Boltzmann-averaged over the different low-energy conformers to provide a more accurate representation of the experimental spectrum. This combined experimental and computational approach provides a high level of confidence in the assignment of the absolute configuration.

Table 2: Chiroptical Methods for Absolute Configuration Determination

MethodPrincipleInformation ObtainedRequirement for Assignment
ECD Differential absorption of left and right circularly polarized UV-Vis light.Stereochemical information about chromophores and their environment.Comparison of experimental spectrum with quantum chemical calculations.
VCD Differential absorption of left and right circularly polarized infrared light.Stereochemical information of the entire molecule from its vibrational modes.Comparison of experimental spectrum with quantum chemical calculations.
Specific Optical Rotation (SOR) Correlation

The Specific Optical Rotation (SOR) is a fundamental chiroptical property used to characterize chiral molecules. For the class of 2,4-disubstituted chromanes, a correlation has been established between the sign of the SOR and the stereochemistry at the C2 position. This relationship is intrinsically linked to the helicity of the dihydropyran ring within the chromane scaffold.

For 2-aryl chromanes, a general trend is observed where compounds with P-helicity of the dihydropyran ring tend to exhibit negative SOR values, while those with M-helicity often display positive SORs. mdpi.comnih.gov The substitution pattern on the aryl group at the C2 position, as well as on the chromane ring itself, can influence the magnitude of the rotation, but often does not alter the sign. For instance, mono- or poly-substitution on the 2-phenyl ring has been shown to have little effect on this correlation. mdpi.com

General Correlation of Helicity and SOR in 2-Aryl Chromanes
Helicity of Dihydropyran RingPredicted Sign of SORTypical Magnitude of SOR
P-helicityNegative| [α]D | < 100
M-helicityPositive| [α]D | < 100

X-ray Crystallography for Stereochemical Assignment

X-ray crystallography stands as the most definitive method for the unambiguous determination of the absolute configuration of chiral molecules. nih.gov This technique provides a detailed three-dimensional structure of a molecule in the solid state, allowing for the precise assignment of the spatial arrangement of all atoms.

The process involves growing a single crystal of the compound of interest, which can often be the rate-limiting step. nih.gov Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct an electron density map, from which the molecular structure is elucidated. For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration, often quantified by the Flack parameter.

While no specific crystallographic data for this compound has been identified in the surveyed literature, the application of this technique to other 2,4-disubstituted chromanes would follow standard procedures. The resulting crystal structure would definitively establish the cis or trans relationship between the substituents at C2 and C4 and the absolute configuration of each stereocenter. This experimental data is invaluable for validating the stereochemical assignments predicted by other methods, such as SOR correlation and computational approaches.

Computational Approaches for Stereochemical Prediction

In the absence of experimental data or to complement it, computational methods have become powerful tools for predicting the stereochemical and chiroptical properties of molecules like this compound. nih.govnih.gov Density Functional Theory (DFT) is a widely used quantum-chemical method for this purpose. nih.gov

The computational workflow typically involves:

Conformational Search: Identifying all low-energy conformers of the molecule, as the observed chiroptical properties are a Boltzmann-weighted average of the contributions of each conformer.

Geometry Optimization: Optimizing the geometry of each conformer to find the most stable arrangement of atoms.

Calculation of Chiroptical Properties: Calculating properties such as the SOR, Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD) for each conformer.

Boltzmann Averaging: Averaging the calculated properties based on the relative energies of the conformers to predict the experimental values.

For 2-aryl chromanes, DFT calculations have been shown to successfully reproduce experimental SOR values. nih.gov These calculations can also predict the preferred helicity of the dihydropyran ring, further strengthening the correlation with the sign of the SOR. The accuracy of these predictions is dependent on the level of theory and basis set used in the calculations. nih.gov

Challenges in the computational prediction of SOR for chromanes can arise from their conformational flexibility. nih.gov However, for 2-aryl chromanes, the conformer with the bulky aryl group in an equatorial position is often overwhelmingly predominant, simplifying the conformational analysis. nih.gov

Computational Workflow for Stereochemical Prediction
StepDescriptionKey Considerations
1. Conformational SearchSystematic or stochastic search for all possible conformers.Thoroughness of the search algorithm.
2. Geometry OptimizationEnergy minimization of each conformer.Choice of DFT functional and basis set.
3. Property CalculationCalculation of SOR, ECD, VCD spectra.Inclusion of solvent effects.
4. Boltzmann AveragingWeighting of individual conformer contributions.Accuracy of relative energy calculations.

Spectroscopic Characterization and Structural Elucidation of 2 4 Methylphenyl 4 Phenylchromane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone of chemical analysis, offering unparalleled insight into the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the detailed mapping of a molecule's atomic framework.

Proton (¹H) NMR Techniques for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. In a typical ¹H NMR spectrum of a 2,4-disubstituted chromane (B1220400) derivative, the signals for the protons on the heterocyclic ring are particularly diagnostic. For the chromane skeleton of 2-(4-Methylphenyl)-4-phenylchromane, the proton at C2 (H-2) would appear as a doublet of doublets, coupled to the two diastereotopic protons at C3. Similarly, the proton at C4 (H-4) would show coupling to the C3 protons. The benzylic protons on the saturated heterocyclic ring typically resonate in the upfield region of the spectrum compared to their aromatic counterparts. The aromatic protons on the fused benzene (B151609) ring and the two phenyl substituents would appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm). The methyl group protons on the tolyl substituent would appear as a distinct singlet further upfield.

Table 1: Representative ¹H NMR Data for a 2,4-Diarylchromane Skeleton Note: This table represents typical chemical shifts for this class of compounds. Actual values for this compound may vary.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~5.0-5.5dd~10, 3
H-3a (axial)~2.0-2.3m-
H-3b (equatorial)~2.4-2.7m-
H-4~4.2-4.6t or dd~8, 4
Ar-H (Chromane)~6.8-7.5m-
Ar-H (Phenyl/Tolyl)~7.1-7.6m-
-CH₃ (Tolyl)~2.3-2.4s-

Carbon-13 (¹³C) NMR for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon backbone of a molecule. libretexts.org Each unique carbon atom in this compound produces a distinct signal, allowing for a direct count of non-equivalent carbons. The chemical shifts of these signals are indicative of the carbon's hybridization and chemical environment. libretexts.org For instance, sp³-hybridized carbons of the chromane ring (C2, C3, C4) resonate in the upfield region (δ 20-80 ppm), while the sp²-hybridized aromatic and olefinic carbons appear downfield (δ 110-160 ppm). libretexts.orgfigshare.com The carbon of the methyl group on the tolyl substituent would be found at the most upfield position, typically around δ 21 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on related structures and general chemical shift correlations. figshare.comresearchgate.net

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~79
C3~35
C4~40
C4a~122
C5~128
C6~120
C7~129
C8~117
C8a~154
C1' (Phenyl)~143
C2'/C6' (Phenyl)~127
C3'/C5' (Phenyl)~129
C4' (Phenyl)~128
C1'' (Tolyl)~138
C2''/C6'' (Tolyl)~129
C3''/C5'' (Tolyl)~126
C4'' (Tolyl)~138
-CH₃ (Tolyl)~21

Two-Dimensional NMR Spectroscopy for Connectivity (e.g., HSQC, HMBC, TOCSY, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. uio.no It would be used to definitively link each proton signal in the ¹H NMR spectrum to its attached carbon in the ¹³C spectrum, for example, confirming the assignments of H-2 to C2, H-4 to C4, and the various aromatic protons to their respective carbons. princeton.edu

TOCSY (Total Correlation Spectroscopy): This experiment identifies entire spin systems of coupled protons. wisc.edu For the title compound, a TOCSY spectrum would show correlations between all the protons within the chromane ring's saturated portion (H-2, H-3a, H-3b, H-4) and within each of the aromatic rings, helping to differentiate the signals from the three separate aryl moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, providing critical information about the molecule's three-dimensional structure and stereochemistry. researchgate.net For this compound, NOESY correlations between the H-2 proton and the ortho-protons of the tolyl group, and between the H-4 proton and the ortho-protons of the phenyl group would be expected. The presence or absence of correlations between H-2 and H-4 would help determine the relative stereochemistry (cis/trans) of the substituents on the chromane ring. researchgate.net

Dynamic NMR and Variable Temperature Studies for Conformational Dynamics

The chromane ring is not planar and can exist in different conformations, such as half-chair or sofa forms. Furthermore, rotation can occur around the single bonds connecting the C2-tolyl and C4-phenyl groups. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra over a range of temperatures, is a powerful technique for studying these conformational dynamics. unibas.itorganicchemistrydata.org

At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the observed spectrum represents an average of the contributing conformers. oxfordsciencetrove.com Upon cooling the sample, this exchange can be slowed. If the energy barrier is high enough, the exchange may become slow on the NMR timescale, leading to the decoalescence of averaged signals into separate, distinct signals for each conformer. unibas.itnumberanalytics.com By analyzing the changes in the line shape of the signals as a function of temperature, it is possible to calculate the rate constants for the dynamic process and the corresponding activation energy barriers (ΔG‡). organicchemistrydata.org For this compound, variable-temperature studies could provide quantitative data on the energy barrier for ring inversion and potentially for restricted rotation of the bulky aryl substituents. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Studies

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound and valuable structural information based on its fragmentation patterns. For this compound, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be used to generate the protonated molecule [M+H]⁺ or the molecular ion M⁺•. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides deeper structural insight by analyzing the fragmentation of a selected precursor ion. nih.gov In an MS/MS experiment on the [M+H]⁺ ion of this compound, the precursor ion would be isolated and then fragmented, typically via collision-induced dissociation (CID). nih.gov The resulting product ions are then analyzed to elucidate fragmentation pathways, which helps to confirm the structure of the original molecule. mgutheses.inmdpi.com

Key fragmentation pathways for flavanoid-type structures often include:

Retro-Diels-Alder (RDA) Reaction: The heterocyclic chromane ring can undergo a characteristic RDA cleavage, breaking the ring at two points and revealing the substitution pattern of the original A and B rings in flavonoids.

Loss of Substituents: Cleavage of the C-C bonds connecting the aryl substituents to the chromane ring is a likely fragmentation pathway. For the title compound, this would result in the loss of a phenyl radical (•C₆H₅) or a tolyl radical (•C₇H₇), or the corresponding cations, from the molecular ion. For instance, benzylic cleavage at C4 is common, leading to the formation of a stable tropylium-like ion or a stabilized carbocation.

Consecutive Fragmentations: Primary fragment ions can undergo further fragmentation, leading to a cascade of product ions that provides a detailed fingerprint of the molecule's structure. mdpi.com

By carefully analyzing the masses of the fragment ions, the specific structural components of this compound, such as the phenyl group at C4 and the 4-methylphenyl group at C2, can be confirmed.

Collision-Induced Dissociation (CID) Mechanisms

Collision-Induced Dissociation (CID) is a powerful tandem mass spectrometry technique used to fragment selected ions in the gas phase to gain structural information. wikipedia.org The ion of interest is accelerated and collided with neutral gas molecules (like argon or nitrogen), causing it to fragment. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. tutorchase.com For chromane derivatives, fragmentation is influenced by the stability of the resulting ions and neutral fragments, with weaker bonds being more susceptible to cleavage. tutorchase.com

The fragmentation of the this compound molecular ion is expected to proceed through several key pathways characteristic of the flavonoid and chromane families. scispace.comresearchgate.net The most prominent of these is the Retro-Diels-Alder (RDA) reaction, which involves the cleavage of the heterocyclic C-ring. researchgate.net This reaction can provide valuable information about the substitution pattern on the A and B rings of the chromane scaffold.

Other significant fragmentation mechanisms for chromane derivatives include:

Dehydration and Decarbonylation: As observed in studies of related chromanes like Trolox, fragmentation can be initiated by the loss of small neutral molecules. acs.orgnih.gov

Alpha Cleavage: This process involves the breaking of a bond adjacent to a heteroatom, such as the oxygen in the chromane ring, driven by the formation of a stable cation. libretexts.orgyoutube.com

Loss of Substituents: The bond connecting the phenyl group at the C4 position and the methylphenyl group at the C2 position can cleave, leading to the formation of characteristic fragment ions. The stability of the resulting carbocations and radicals often dictates the likelihood of these pathways. tutorchase.comuni-saarland.de

Rearrangements: Complex intramolecular rearrangements, such as the scispace.comirb.hr-Wittig rearrangement observed in some deprotonated chromane derivatives, can also occur, leading to unexpected fragment ions. acs.orgnih.gov

The specific fragmentation pathways are highly dependent on the ionization mode (e.g., protonated vs. deprotonated) and the collision energy used in the experiment. wikipedia.orgacs.org

Table 1: Plausible CID Fragmentation Pathways for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragmentation Mechanism
[M+H]⁺VariesVariesRetro-Diels-Alder (RDA) reaction of the chromane C-ring.
[M+H]⁺[M+H - C₇H₇]⁺TolueneCleavage of the 2-(4-Methylphenyl) group.
[M+H]⁺[M+H - C₆H₅]⁺BenzeneCleavage of the 4-phenyl group.
[M+H]⁺VariesH₂O, CODehydration and decarbonylation reactions. acs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

For this compound, the vibrational spectrum is expected to be rich and complex, with contributions from the chromane core, the p-substituted methylphenyl ring, and the phenyl ring. irb.hrnsf.gov Key vibrational modes would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: From the CH₂ and CH groups on the chromane ring, appearing in the 3000-2850 cm⁻¹ range.

Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the phenyl and methylphenyl rings. ptfarm.pl

C-O-C stretching: The ether linkage in the chromane ring gives rise to characteristic asymmetric and symmetric stretching vibrations, typically found in the 1250-1050 cm⁻¹ range.

Ring Breathing Modes: The entire ring systems can "breathe," producing characteristic vibrations that are often strong in Raman spectra. ifremer.fr

The specific positions and intensities of these bands are sensitive to the molecular geometry and the electronic effects of the substituents. irb.hr

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch3000 - 2850IR, Raman
Aromatic C=C Stretch1610 - 1580IR, Raman
Aromatic C=C Stretch1500 - 1450IR, Raman
C-O-C Asymmetric Stretch1270 - 1200IR
C-O-C Symmetric Stretch1070 - 1020Raman
Out-of-Plane C-H Bending900 - 675IR

Gas-Phase Infrared Spectroscopy

Gas-phase infrared spectroscopy provides vibrational spectra of isolated, mass-selected ions, free from the solvent or matrix effects that can complicate condensed-phase measurements. nih.govmpg.de This technique, often performed using methods like Infrared Multiple Photon Dissociation (IRMPD), is particularly powerful when combined with mass spectrometry. nih.gov By measuring the IR spectrum of a specific precursor or fragment ion, its structure can be definitively assigned by comparing the experimental spectrum to theoretical spectra calculated for various candidate structures using computational methods like Density Functional Theory (DFT). acs.orgnih.gov

In the context of this compound, gas-phase IR spectroscopy would be invaluable for:

Confirming Precursor Ion Structure: Obtaining the IR spectrum of the isolated molecular ion to confirm its gas-phase structure.

Identifying Fragment Ion Structures: After CID, individual fragment ions can be mass-selected, and their IR spectra can be measured. nih.gov This allows for the unambiguous identification of the fragment's structure, confirming the proposed CID mechanisms. For example, distinguishing between different isomers of a fragment ion, which have the same mass-to-charge ratio, becomes possible. acs.orgnih.gov

Probing Protonation Sites: For protonated molecules, the position of the O-H stretching and bending vibrations can help determine the site of protonation, which in turn influences the fragmentation pathways. acs.org

Studies on related chromane derivatives have successfully used this approach to elucidate complex fragmentation pathways, including rearrangements and the specific roles of different functional groups in the dissociation process. acs.orgnih.gov

Integration of Spectroscopic Data for Comprehensive Structural Characterization

A single spectroscopic technique rarely provides all the necessary information to fully characterize a complex molecule. A comprehensive and reliable structural elucidation of this compound derivatives requires the integration of data from multiple analytical methods. scispace.comnih.gov

The synergistic approach involves:

Mass Spectrometry (MS and CID): This provides the molecular weight of the compound and, through fragmentation analysis, offers a "blueprint" of its connectivity. It reveals how the molecule breaks apart into smaller, stable pieces, giving clues about the core structure and the nature and location of substituents. researchgate.netuni-saarland.de

Vibrational Spectroscopy (IR and Raman): This identifies the specific functional groups and bond types present in the molecule. renishaw.com The vibrational fingerprint is highly sensitive to the local chemical environment and conformation, complementing the connectivity information from MS. scispace.comirb.hr

Gas-Phase Spectroscopy: This bridges the gap between MS and vibrational spectroscopy by providing structural information on the very ions that are observed and fragmented in the mass spectrometer. nih.gov It validates the proposed fragmentation mechanisms by confirming the structures of the resulting product ions. acs.org

Computational Chemistry: Quantum-chemical calculations, particularly DFT, are essential for predicting and interpreting spectroscopic data. rsc.orgresearchgate.net Calculated IR, Raman, and CID fragmentation patterns for proposed structures can be compared with experimental data to confirm assignments and provide a deeper understanding of the underlying chemical principles. acs.orgirb.hrnsf.gov

By combining the puzzle pieces from each of these techniques—molecular mass and fragmentation from MS, functional groups from IR/Raman, and definitive ion structures from gas-phase spectroscopy, all supported by theoretical calculations—a complete and unambiguous structural characterization of this compound and its derivatives can be achieved. acs.orgnih.gov

Computational Chemistry and Theoretical Investigations of 2 4 Methylphenyl 4 Phenylchromane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into the molecule's stability, geometry, and electronic distribution.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 2-(4-Methylphenyl)-4-phenylchromane, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d) or larger, would be used to determine its most stable three-dimensional structure. researchgate.net This process, known as geometry optimization, minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is found.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations This table presents hypothetical yet realistic data based on typical values for chromane (B1220400) derivatives.

Parameter Atom(s) Involved Predicted Value
Bond Length C2-C3 ~1.54 Å
Bond Length O1-C2 ~1.45 Å
Bond Length C4-C4a ~1.52 Å
Bond Angle O1-C2-C3 ~110.5°
Bond Angle C2-C3-C4 ~112.0°

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational flexibility of this compound over time. oncotarget.com While DFT provides a static picture of the minimum energy structure, MD simulations model the movements of atoms at a given temperature, revealing the accessible conformational landscape. researchgate.netnih.gov

For a molecule with multiple rotatable bonds, such as the linkages to the phenyl rings, MD simulations can identify the most populated conformations and the energy barriers for transitioning between them. researchgate.net By simulating the molecule in a solvent, such as water or ethanol, the influence of the environment on its shape and flexibility can also be assessed. researchgate.net Analysis of the MD trajectory, using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), would confirm the stability of the chromane core and highlight the more flexible regions of the molecule, primarily the substituent rings. oncotarget.comresearchgate.net

Theoretical Studies on Molecular Reactivity

Theoretical methods are crucial for predicting how a molecule will behave in chemical reactions. By analyzing its electronic orbitals and energy surfaces, chemists can identify the most likely sites for electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO is the first available orbital to accept electrons, thus acting as the electron acceptor (electrophile). libretexts.orgyoutube.com

For this compound, the energy and spatial distribution of the HOMO and LUMO would be calculated using DFT. The HOMO is expected to be localized primarily on the electron-rich aromatic rings and the oxygen atom of the chromane system. The LUMO would likely be distributed across the aromatic systems as well. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's chemical stability; a large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive. researchgate.netnih.gov

Table 2: Representative Frontier Molecular Orbital Energies for a Chromane Derivative Values are hypothetical, based on typical DFT results for similar structures.

Orbital Energy (eV) Description
HOMO -6.2 eV Electron-donating capacity
LUMO -1.5 eV Electron-accepting capacity

Potential Energy Surface (PES) Scans for Reaction Pathways

Potential Energy Surface (PES) scans are computational experiments used to map the energy changes that occur during a chemical reaction or conformational change. uni-muenchen.deq-chem.com This is done by systematically varying a specific geometric parameter, such as a bond length or dihedral angle, and optimizing the rest of the molecular structure at each step. nih.govvisualizeorgchem.com

For this compound, a PES scan could be used to investigate the rotational barrier of the phenyl and tolyl groups. By scanning the dihedral angle of the C-C bond connecting these rings to the chromane core, one could identify the most stable rotational positions and the energy required to move between them. PES scans are also invaluable for locating transition states in chemical reactions, such as a potential ring-opening of the dihydropyran ring, providing insight into the reaction mechanism and its energetic feasibility. nih.govkoreascience.kr

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is essential for their identification and characterization.

DFT calculations can accurately predict various spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can calculate the expected ¹H and ¹³C chemical shifts. These predicted shifts, when compared to experimental data, can confirm the proposed structure and help assign specific signals to individual atoms in the molecule.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the Ultraviolet-Visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions. This helps in understanding the molecule's color and how it interacts with light. Infrared (IR) spectroscopy can also be simulated by calculating the vibrational frequencies of the molecule's bonds. acs.org The predicted IR spectrum shows characteristic peaks for functional groups, such as C-O, C=C, and C-H vibrations, which serve as a fingerprint for the molecule's structure. mdpi.com

Table 3: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) This table illustrates the typical agreement between predicted and experimental data for validation.

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C2 78.5 78.1
C3 35.2 34.8
C4 42.1 41.5
C4a 122.8 122.5
C5 128.0 127.6
C8a 154.3 153.9
C1' (p-tolyl) 139.5 139.2

Simulated NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure determination in organic chemistry. Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting ¹H and ¹³C NMR chemical shifts, aiding in the correct assignment of experimental spectra. researchgate.netresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within the DFT framework for calculating NMR shielding tensors with high accuracy. researchgate.netsci-hub.box

For chromane derivatives, theoretical calculations are performed on optimized molecular geometries. mdpi.com The choice of functional, such as the popular B3LYP, and a suitable basis set (e.g., 6-311+G(d,p) or 6-31G(d,p)) is critical for achieving results that correlate well with experimental data. researchgate.netresearchgate.net Calculations are often conducted considering a solvent, like chloroform (B151607) (CDCl₃), to mimic experimental conditions, using models such as the Polarizable Continuum Model (PCM). researchgate.net

The process involves:

Optimization of the ground-state geometry of the molecule.

Calculation of NMR shielding constants using the GIAO method.

Referencing the calculated values to a standard, typically Tetramethylsilane (TMS), to obtain chemical shifts.

A strong linear correlation between the calculated and experimental chemical shifts, often with correlation coefficients (R²) exceeding 0.98, validates the structural assignment. researchgate.net Any significant deviations, or high mean absolute errors, can indicate incorrect assignments or suggest the presence of multiple conformations in solution. researchgate.netmdpi.com For flexible molecules, the simulated spectrum may be a Boltzmann-weighted average of the spectra from several low-energy conformers. mdpi.com

Below is a representative table illustrating the type of data generated from such studies, comparing experimental and calculated chemical shifts for a related chromane derivative.

Table 1: Illustrative Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts for a Chromane Derivative.

This table is illustrative. Specific data for this compound was not available in the search results.

Carbon Atom Experimental δ (ppm) Calculated δ (ppm) Δ (Exp - Calc)
C2 78.5 79.2 -0.7
C3 28.1 27.5 0.6
C4 35.4 36.0 -0.6
C4a 122.9 123.5 -0.6
C5 128.7 128.1 0.6
C6 121.3 120.9 0.4
C7 127.8 127.2 0.6
C8 117.4 117.9 -0.5

Predicted ECD and VCD Spectra

For chiral molecules like this compound, which has stereocenters, chiroptical spectroscopies such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for determining the absolute configuration. nih.govchemistrywithatwist.com The theoretical prediction of these spectra has become a reliable and often necessary tool for unambiguous stereochemical assignment. nih.govingentaconnect.comresearchgate.net

The computational workflow typically involves:

Geometry Optimization: Each identified conformer is then optimized at a higher level of theory, commonly using DFT with functionals like B3LYP or M06-2X. chemistrywithatwist.commdpi.com

Spectral Calculation:

ECD: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions, rotatory strengths, and ultimately the ECD spectrum for each conformer. nih.govnih.gov

VCD: VCD spectra, which arise from differential absorption of left and right circularly polarized infrared light, are calculated using DFT. chemistrywithatwist.comrsc.org

Boltzmann Averaging: The final simulated spectrum is generated by averaging the spectra of the individual conformers based on their calculated relative energies (Boltzmann population). chemistrywithatwist.comacs.org

A close match between the experimental and the Boltzmann-averaged theoretical spectrum allows for the confident assignment of the molecule's absolute configuration. nih.govchemistrywithatwist.com The choice of functional and basis set can influence the accuracy, but methods like TD-DFT/B3LYP/6-31G* have been shown to be effective for flavonoids and related structures. nih.gov VCD spectroscopy is particularly powerful as it is sensitive to the stereochemistry of both rigid and flexible molecules and can provide detailed information about the predominant conformers in a solution. chemistrywithatwist.comresearchgate.netrsc.org

Computed IR Spectra

Theoretical calculations of infrared (IR) spectra serve as a valuable complement to experimental data, facilitating the assignment of vibrational modes. ajchem-a.com By using DFT methods, the harmonic vibrational frequencies of this compound can be computed at its optimized geometry. researchgate.net

The computed frequencies are often systematically higher than the experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by an empirical scaling factor to improve the agreement with experimental spectra. acs.org A detailed comparison allows for the confident assignment of specific absorption bands to molecular motions, such as the C-H stretching of the aromatic rings, C-O-C stretching within the chromane core, and various bending vibrations. ajchem-a.com

Table 2: Illustrative Vibrational Frequencies (cm⁻¹) for a Phenyl-substituted Heterocycle.

This table is illustrative and shows the type of data generated. Specific data for this compound was not available in the search results.

Experimental IR (cm⁻¹) Calculated IR (cm⁻¹) Assignment
3085-3045 3055 Aromatic C-H Stretch
1602 1584 C=C and C=N Mixed Stretch
1481 1465 In-plane C-H Bend
1226 1233 C-O Stretch

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical chemistry offers powerful tools to probe the relationship between a molecule's three-dimensional structure and its chemical reactivity. For this compound, this involves analyzing its electronic structure using DFT calculations. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. iqce.jpimperial.ac.uk

HOMO: The energy of the HOMO is related to the molecule's ability to donate an electron. A higher HOMO energy suggests greater nucleophilicity or a higher propensity to be oxidized.

LUMO: The energy of the LUMO relates to the ability to accept an electron. A lower LUMO energy indicates greater electrophilicity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.com A small gap suggests the molecule is more polarizable and reactive. ijarset.com

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It provides a guide to intermolecular interactions and reactivity.

Red Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. researchgate.netresearchgate.net

Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are prone to nucleophilic attack. researchgate.netresearchgate.net

Reaction Mechanisms and Intrinsic Reactivity of 2,4 Disubstituted Chromanes

Mechanisms of Chromane (B1220400) Ring Formation

The formation of the chromane ring is a pivotal step in the synthesis of 2,4-disubstituted chromanes. This transformation can be achieved through several distinct mechanistic pathways, each offering unique advantages in terms of stereocontrol and substrate scope.

The intramolecular oxy-Michael addition, also known as the oxa-Michael reaction, is a powerful strategy for the formation of the chromane ring. rsc.orgwikipedia.org This reaction involves the conjugate addition of a phenolic hydroxyl group to an α,β-unsaturated system, such as a ketone or ester, leading to the cyclized product. rsc.orgwikipedia.org The process is often facilitated by bifunctional organocatalysts, such as those derived from Cinchona alkaloids, which can activate both the nucleophile and the electrophile simultaneously. rsc.org

The mechanism begins with the deprotonation of the phenolic hydroxyl group by a basic catalyst, generating a phenoxide nucleophile. This nucleophile then attacks the β-carbon of the conjugated system in a 1,4-addition fashion. masterorganicchemistry.comyoutube.com The resulting enolate intermediate is subsequently protonated to yield the final chromane product. The use of chiral organocatalysts allows for the asymmetric synthesis of optically active 2-substituted and 2,3-disubstituted chromans with high yields and enantioselectivity. rsc.orgacs.org

A tandem approach combines Rh-catalyzed intermolecular hydroacylation of alkynes with salicylaldehydes, followed by an intramolecular oxo-Michael addition, to produce 2,3-disubstituted chroman-4-ones. iastate.edu This method streamlines the synthesis from readily available starting materials. iastate.edu

Table 1: Comparison of Catalytic Systems in Oxy-Michael Additions for Chromane Synthesis

Catalyst System Substrates Product Type Key Features Reference
Cinchona-alkaloid-urea Phenol (B47542) derivatives with (E)-α,β-unsaturated ketone/thioester Optically active 2-substituted chromans High yield, asymmetric synthesis rsc.org
Rh-catalyst/[dppe] 1,2-disubstituted acetylenes and substituted salicylaldehydes 2,3-disubstituted chroman-4-ones Tandem hydroacylation/oxo-Michael addition, high diastereoselectivity iastate.edu
Primary amine-thiourea Phenols with α,β-unsaturated aldehydes/ketones trans-dihydrobenzofurans (related structure) High yields and enantioselectivities acs.org

The chromane skeleton can be constructed through various electrophilic and nucleophilic cyclization strategies.

Electrophilic Cyclization: A common electrophilic pathway is the intramolecular Friedel-Crafts-type cyclization. This involves the reaction of an O-allyl or O-homoallyl phenol, where an activated alkene moiety is attacked by the electron-rich aromatic ring. nih.gov The reaction is typically promoted by a Lewis or Brønsted acid. Another key electrophilic intermediate is the ortho-quinone methide (o-QM), which can be generated in situ from precursors like o-hydroxy benzhydryl alcohols. mdpi.com These highly reactive species readily undergo cycloaddition reactions with various dienophiles to form 2,4-disubstituted chromanes. mdpi.com

Nucleophilic Cyclization: Nucleophilic pathways often involve the attack of a phenolic oxygen onto an electrophilic carbon center to close the heterocyclic ring. An example is the intermolecular conjugate addition of phenols to unsaturated carbonyl derivatives, which can be considered a variation of the oxy-Michael addition. nih.gov Furthermore, methods involving the enantioselective 1,2-anti-sulfenofunctionalization use phenols as competent nucleophiles to open thiiranium ions, leading to 2,3-disubstituted chromans with high yields and selectivities. nih.gov

Radical cyclization offers a powerful and complementary approach to chromane synthesis, particularly for forming highly functionalized derivatives. These reactions typically proceed via a cascade mechanism initiated by the generation of a radical species. nih.govresearchgate.net

One strategy involves the reaction of 2-(allyloxy)arylaldehydes with a radical source. researchgate.net For instance, carbamoyl (B1232498) radicals, generated from oxamic acids under metal-free conditions, can add to the aldehyde. This is followed by a 6-exo-trig cyclization of the resulting radical onto the tethered allyl group to form the chromane-4-one scaffold. researchgate.net Visible-light photoredox catalysis has emerged as a green and efficient method to initiate these radical cascades, using catalysts like fac-Ir(ppy)₃ to generate radicals from precursors such as α-bromocarbonyls or arylsulfinic acids. researchgate.net

Another sophisticated approach is the asymmetric radical bicyclization catalyzed by cobalt(II) complexes with specifically designed chiral amidoporphyrin ligands. nih.gov This method allows for the stereoselective construction of chiral chromanes by a stepwise radical mechanism involving a 6-exo-trig cyclization followed by a 3-exo-tet cyclization. nih.gov

Table 2: Overview of Radical Cyclization Strategies for Chromane Synthesis

Initiator/Catalyst Precursors Radical Intermediate Product Key Features Reference
K₂S₂O₈ (thermal) 2-(allyloxy)arylaldehydes, Oxamic acids Carbamoyl radical Carbamoylated chroman-4-ones Metal-free, cascade reaction researchgate.net
fac-Ir(ppy)₃ (visible light) 2-(allyloxy)arylaldehydes, Diethyl bromomalonate Bromomalonyl radical 3-Substituted chroman-4-ones Mild conditions, photoredox catalysis researchgate.net

Pericyclic reactions, which proceed through a concerted cyclic transition state, represent a highly stereospecific route to the chromane core. unina.itlibretexts.org

Oxa-Diels-Alder Reaction: The hetero-Diels-Alder reaction, specifically the [4+2] oxa-Diels-Alder reaction, is a prominent method. youtube.com In this pathway, an ortho-quinone methide (o-QM), acting as a heterodienic system, reacts with an alkene (the dienophile). mdpi.com This cycloaddition is often catalyzed by chiral phosphoric acids, which activate the o-QM and control the enantioselectivity of the C-C and C-O bond formations. mdpi.com This approach has been successfully used to synthesize 2,4-diaryl- and 2,3,4-trisubstituted chromanes. mdpi.com The reaction is considered an inverse-electron-demand cycloaddition, where the electron-deficient o-QM reacts with an electron-rich alkene. researchgate.net

Photo-Fries Rearrangement: While the Photo-Fries rearrangement is a classic photochemical reaction of phenyl esters to form hydroxyaryl ketones, its direct application to form the chromane ring itself is less common. The rearrangement involves the homolytic cleavage of an ester bond upon UV irradiation, followed by the recombination of the resulting acyl radical and phenoxy radical, typically at the ortho or para position. A related concept, the tandem Wittig/Claisen rearrangement, has been used in the thermolysis of certain phosphoranes to generate 2H-1-benzopyrans. researchgate.net

These pericyclic reactions are governed by orbital symmetry rules, where the constructive overlap of molecular orbitals in the transition state determines the reaction's feasibility and stereochemical outcome under thermal or photochemical conditions. libretexts.orgmsu.edu

Intramolecular Rearrangements

Once formed, the chromane scaffold can potentially undergo intramolecular rearrangements, particularly under specific conditions such as in the gas phase or upon strong base treatment.

The Wittig rearrangement involves the base-mediated transformation of an ether into an alcohol. wikipedia.org While typically conducted in solution, the study of such rearrangements in the gas phase provides fundamental insights into their intrinsic mechanisms. The two main types are the iastate.edunih.gov-Wittig and the iastate.edunih.gov-Wittig rearrangements. wikipedia.orgorganic-chemistry.org

The iastate.edunih.gov-Wittig rearrangement is a concerted, pericyclic process that transforms an allylic ether into a homoallylic alcohol. wikipedia.orgorganic-chemistry.org In contrast, the iastate.edunih.gov-rearrangement is thought to proceed through a non-concerted radical-pair mechanism. wikipedia.org For a chromane derivative, a Wittig-type rearrangement would involve the deprotonation of a carbon adjacent to the ring oxygen, followed by migration of a substituent.

Gas-phase studies on the deprotonation of simple alkyl vinyl ethers with amide bases have been conducted to probe whether a Wittig rearrangement occurs. rsc.org These experiments, utilizing techniques like flowing afterglow-selected ion flow tube (FA-SIFT), help to elucidate the fundamental reactivity of the carbanions generated from ether structures, which are the key intermediates in Wittig rearrangements. rsc.org The competition between the iastate.edunih.gov- and iastate.edunih.gov-shifts is highly dependent on the substrate and conditions, with the concerted iastate.edunih.gov-shift generally being more rapid and selective at low temperatures. wikipedia.org The development of catalytic enantioselective versions of the iastate.edunih.gov-Wittig rearrangement suggests complex pathways that may involve an initial iastate.edunih.gov-rearrangement followed by a stereoconvergent ionic fragmentation-recombination cascade. chemrxiv.org

Advanced Chemical Transformations and Derivatization of Chromanes

The chromane scaffold is a privileged structure in many bioactive compounds, making the development of methods for its derivatization a key area of research. nih.gov Functionalization at the C2 and C4 positions, as well as reactions that alter the core heterocyclic structure, are of particular interest.

Functionalization at C2 and C4 Positions

Direct functionalization of a pre-existing 2,4-disubstituted chromane can be challenging. Therefore, many advanced strategies focus on constructing the chromane ring with the desired substituents already in place. These often involve cascade or domino reactions that form multiple bonds in a single operation with high stereoselectivity.

Organocatalytic cascade reactions are a powerful tool for synthesizing highly substituted chiral chromanes. For example, the reaction of o-hydroxycinnamaldehydes with various nucleophiles can lead to 2,4-disubstituted chromans. mdpi.com Similarly, an oxa-Michael-nitro-Michael domino reaction between (E)-2-(2-nitrovinyl)phenols and nitroolefins, catalyzed by squaramides, can produce chromane derivatives with three contiguous stereogenic centers. mdpi.com

Another modern approach is the direct functionalization of C-H bonds. While challenging, transition-metal-catalyzed C-H activation provides a direct route to derivatize the chromane scaffold without pre-functionalized starting materials. nih.gov This method allows for the introduction of new carbon-carbon or carbon-heteroatom bonds with high regioselectivity, often guided by directing groups within the substrate. dmaiti.commdpi.com

A method for the catalytic, enantioselective carbosulfenylation of alkenes has been developed to construct 3,4-disubstituted chromans. nih.gov This reaction proceeds through the formation of an enantioenriched thiiranium ion, which is then captured by an intramolecular phenol nucleophile to yield the chroman product. nih.gov The table below summarizes selected examples of synthesizing functionalized chromans, demonstrating the scope and efficiency of these methods.

Starting MaterialsCatalyst/ReagentProduct TypeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)Reference
(E)-2-(2-Nitrovinyl)phenol & α,β-Unsaturated AldehydeChiral Diarylprolinol Silyl Ether2,3,4-Trisubstituted ChromaneUp to 94%>20:1Up to >99% mdpi.com
Cinnamyl Aryl Ether(S)-BINAM-derived Selenophosphoramide / N-Phenylthiophthalimide3,4-Disubstituted ChromanUp to 81%Not ReportedUp to >99:1 er nih.gov
(E)-2-(2-Nitrovinyl)phenol & AzlactoneChiral Guanidine (B92328)3,4-Disubstituted ChromanUp to 99%>19:1Up to 98% mdpi.com
Phenol & Erlenmeyer-Plochl (Z)-azlactoneAlCl₃cis-3-Aminochroman-2-one65-90%High (cis)Not Applicable (Racemic) researchgate.net

Ring Opening and Ring Contraction Reactions

The stability of the chromane ring means that ring-opening reactions typically require harsh conditions or specific activation. Nucleophilic attack can lead to the cleavage of the C2-O1 bond. This is well-documented for the related chromone (B188151) systems, where nucleophiles add to the C2 position, initiating an Addition of Nucleophile/Ring Opening/Ring Closing (ANRORC) sequence. nih.govnih.gov For instance, the reaction of 3-iodochromone with primary amines in the presence of a palladium catalyst and carbon monoxide can proceed via an aza-Michael addition, ring-opening, and subsequent intramolecular aryloxycarbonylation to yield chroman-2,4-diones. nih.govnih.gov

A reductive ring-opening has been demonstrated for 6-methyl-4-phenylchroman-2-one, a lactone derivative of the chromane scaffold. Treatment with sodium borohydride (B1222165) in methanol (B129727) opens the lactone ring to produce 2-(3-hydroxy-1-phenylpropyl)-4-methylphenol. sci-hub.st This transformation highlights a pathway for converting the cyclic ether structure into a functionalized acyclic phenol.

Ring contraction reactions of chromanes are less common. However, related unsaturated systems like 2H-chromenes can undergo ring contraction to form benzofurans. For example, electron-deficient 3-silyl-2H-chromenes can be converted to 2-benzylbenzofurans under mildly basic conditions with a fluoride (B91410) source like Cesium Fluoride (CsF). clockss.org This transformation provides a novel route from a six-membered heterocycle to a five-membered one. clockss.org

Reaction Kinetics and Thermodynamic Considerations

The outcome of chemical reactions involving 2,4-disubstituted chromanes is often governed by a delicate balance between kinetic and thermodynamic control. The selection of reaction conditions—such as temperature, solvent, and catalyst—can dictate which product isomer is favored.

In many diastereoselective syntheses of chromanes, one diastereomer may be formed faster (the kinetic product), while another may be more stable (the thermodynamic product). For example, in Friedel-Crafts type reactions to produce cis-3-aminochroman-2-ones, the cis-isomer is formed under kinetic control. researchgate.net Low reaction temperatures often favor the kinetic product, whereas higher temperatures can allow for equilibration to the more stable thermodynamic product. wikipedia.org For instance, in the classic Fries rearrangement, low temperatures favor para-substitution (thermodynamic control), while high temperatures favor the ortho-product (kinetic control). wikipedia.org

Quantitative kinetic and thermodynamic data for reactions of 2-(4-Methylphenyl)-4-phenylchromane are not widely available in the literature. However, modern computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting the stability and reactivity of such molecules. researchgate.netrsc.org DFT calculations can be used to determine the thermodynamic stability of different isomers and to model the energy profiles of reaction pathways, helping to rationalize observed product distributions and guide the development of new synthetic methods. researchgate.netdiva-portal.org For example, computational studies on related chromane derivatives have been used to assess their thermal stability and electronic structure, providing insights into their intrinsic reactivity. researchgate.netrsc.org The stability of a molecule towards dimerization, a kinetic process, can also be evaluated computationally by examining both thermodynamic and kinetic aspects of the reaction pathway. nih.gov

Sustainability and Green Chemistry in Chromane Synthesis

Eco-Friendly Methodologies for Chromane (B1220400) Production

The development of environmentally benign methodologies is central to the green synthesis of the chromane scaffold. Key strategies include eliminating harmful organic solvents, using water as a reaction medium, and employing catalysts that are effective, reusable, and have a low environmental footprint.

A primary goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. researchgate.net Solvent-free, or solid-state, reactions offer a powerful alternative by bringing reactants into close contact through methods like grinding or heating, often leading to higher efficiency, shorter reaction times, and simpler product isolation. researchgate.net

The synthesis of various heterocyclic compounds, including chromane derivatives, has been successfully achieved under solvent-free conditions. For instance, an efficient one-pot, three-component reaction to produce 3-[(heteroarylamino)methylidene]chromane-2,4-dione derivatives has been developed using guanidine (B92328) hydrochloride as a catalyst under solvent-free conditions at 90°C, achieving yields of 85-92%. bohrium.com Similarly, various 2-amino-4H-chromene derivatives have been synthesized via solvent-free, one-pot multicomponent reactions. researchgate.net These methodologies showcase the potential for applying solvent-free conditions to the multi-step synthesis of complex chromanes like 2-(4-Methylphenyl)-4-phenylchromane, thereby minimizing waste and avoiding the use of hazardous substances. rsc.org

When a solvent is necessary, green chemistry principles advocate for the use of environmentally benign options, with water being the most desirable due to its non-toxicity, availability, and safety. Aqueous synthesis aligns with green chemistry goals by reducing pollution and simplifying reaction work-ups.

The synthesis of chromene derivatives has been effectively demonstrated in aqueous media, often coupled with energy-efficient techniques. A simple and environmentally friendly procedure for synthesizing 2-amino-4H-chromene derivatives involves a three-component reaction using sodium carbonate as a catalyst in water, facilitated by ultrasound irradiation. nih.gov This method highlights the dual benefits of a green solvent and an energy-efficient technique. Another approach describes the synthesis of novel trifurcate 3-substituted-chroman-2,4-dione derivatives in water under ultrasound irradiation, which also avoids the need for a separate activator or catalyst. mdpi.com The use of water as a solvent is a viable and potent strategy for the synthesis of the this compound core, promoting a safer and more sustainable chemical process. nih.govresearchgate.net

The ideal catalyst in green chemistry is non-toxic, efficient in small quantities, and easily separable and reusable. Research into chromane synthesis has yielded several such catalytic systems that reduce environmental harm compared to traditional stoichiometric reagents or hazardous catalysts.

Examples of green catalysts for chromane synthesis include:

Simple, Low-Toxicity Salts : Inexpensive and readily available salts like sodium carbonate and sodium formate (B1220265) have been used as effective catalysts for synthesizing 2-amino-4H-chromenes in aqueous media, offering an eco-friendly alternative to more hazardous options. nih.govprimescholars.com

Organocatalysts : Modularly designed organocatalysts (MDOs), self-assembled from cinchona alkaloid derivatives and amino acids, have been used for the highly stereoselective synthesis of functionalized chromanes. rsc.org These metal-free catalysts are a greener alternative to heavy metal catalysts.

Magnetic Nanocatalysts : Nanoparticles such as Fe3O4 functionalized with chitosan (B1678972) have been employed as a reusable magnetic catalyst for the one-pot synthesis of 2-amino-4H-chromenes. nih.gov The key advantage is the simple separation of the catalyst from the reaction mixture using an external magnet, allowing for easy recycling and minimizing waste. researchgate.netnih.gov

These catalytic innovations provide a pathway for the efficient and environmentally responsible production of substituted chromanes.

Energy-Efficient Synthesis Techniques

Reducing energy consumption is another cornerstone of green chemistry. Microwave and ultrasound irradiation have emerged as powerful tools that can significantly accelerate reaction rates, increase yields, and enable reactions at lower bulk temperatures compared to conventional heating methods.

Microwave irradiation provides rapid and uniform heating, often leading to dramatic reductions in reaction times and improved yields. This technique has been successfully applied to the synthesis of precursors and analogs of this compound.

For example, the cyclization of 1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one (2'-hydroxychalcone) to form 2-phenylchroman-4-one (flavanone) required 4 days using conventional heating but was completed in just 30 minutes with an improved yield under microwave irradiation. nepjol.info Similarly, a gold-catalyzed annulation reaction to produce isoflavanone (B1217009) derivatives saw reaction times plummet from 36 hours to only 10 minutes with microwave heating. nih.gov The synthesis of a direct precursor, 1-(2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, has also been conducted using pressure microwave irradiation, demonstrating the applicability of this technology to key intermediates. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Chromane Analogs
ProductMethodReaction TimeYieldReference
2-Phenylchroman-4-oneConventional Heating (100°C)4 days75% nepjol.info
Microwave Irradiation30 min82%
2-(2,4-dimethoxyphenyl)-chromen-4-oneConventional Heating35 min67% researchgate.net
Microwave Irradiation4.5 min95%
3-Phenylchroman-4-one derivativesConventional Heating (Toluene)36 hours- nih.gov
Microwave Irradiation (200°C)10 minup to 78%

The synthesis of various chromene derivatives has been significantly improved using this technique. Three-component reactions to form 2-amino-4H-chromenes in aqueous media are accelerated by ultrasound, leading to excellent yields in short timeframes. nih.govnih.gov In one study, ultrasound irradiation was used for the oxidative cyclization of chalcones to flavones (2-phenylchromen-4-ones) in the presence of iodine, affording products in just a few minutes with high yields. researchgate.net The combination of ultrasound with green solvents like water further enhances the environmental credentials of the synthesis, as demonstrated in the production of 3-substituted-chroman-2,4-diones. mdpi.com These examples underscore the potential of UAOS as an energy-efficient and rapid method for synthesizing the this compound scaffold.

Table 2: Examples of Ultrasound-Assisted Synthesis of Chromane Derivatives
Product TypeCatalyst/SolventReaction TimeYieldReference
2-Amino-4H-chromenesSodium Carbonate / WaterNot specifiedHigh nih.gov
2-Amino-4H-chromenesFe3O4-Chitosan / Ethanol-Water10-15 min90-98% nih.gov
3-Substituted-chroman-2,4-dionesNone / Water1-3 hoursup to 92% mdpi.com
2-Furan-2-yl-4H-chromen-4-onesIodine / DMSO5-15 min85-94% researchgate.net
2-Amino-4-aryl-4H-chromeneMorpholine / WaterShortHigh researchgate.net

Mechanochemistry in Chromane Synthesis

Mechanochemistry, a branch of chemistry that utilizes mechanical force to induce chemical reactions, presents a significant advancement in the green synthesis of heterocyclic compounds like chromanes. rsc.org This solvent-free or low-solvent technique, often employing ball milling or grinding, offers numerous advantages over traditional solution-phase synthesis, including reduced reaction times, lower energy consumption, and often, improved product yields. beilstein-journals.orgrsc.org

While a specific mechanochemical synthesis for this compound has not been extensively documented in the reviewed literature, the principles have been successfully applied to a wide array of related chromane and benzazole derivatives. rsc.org For instance, the condensation of aromatic aldehydes with ortho-substituted anilines (like o-aminothiophenol or o-phenylenediamine) to form 2-aryl benzazoles proceeds efficiently under simple mortar-and-pestle grinding without the need for a catalyst. rsc.org This suggests that a plausible mechanochemical route to 2,4-disubstituted chromanes could involve the reaction of a substituted salicylaldehyde (B1680747) with a suitably substituted styrene (B11656) or chalcone (B49325) analogue under ball-milling conditions.

The advantages of such an approach are evident in reported syntheses of similar structures. For example, Morita–Baylis–Hillman reactions and Suzuki–Miyaura couplings, which are fundamental C-C bond-forming reactions often used in complex syntheses, have been significantly accelerated under mechanochemical conditions. beilstein-journals.org Liquid-Assisted Grinding (LAG), where a minimal amount of liquid is added to the solid reactants, has been shown to enhance reaction rates and yields for the synthesis of biaryls from less reactive aryl chlorides. beilstein-journals.org

Table 1: Comparison of Conventional vs. Mechanochemical Synthesis for Representative Reactions

Reaction TypeConventional MethodMechanochemical MethodAdvantages of MechanochemistryReference
Morita-Baylis-Hillman Reaction of aryl aldehydes with methyl acrylate (B77674) using DABCO catalyst.Ball milling of reactants with DABCO (20 mol%).Reaction time reduced from days/weeks to 0.5-45 hours. beilstein-journals.org
2-Aryl Benzothiazole Synthesis Condensation of o-aminothiophenol and aromatic aldehydes in solvent.Mortar-and-pestle grinding of reactants without solvent or catalyst.Catalyst-free, no work-up, high yields, short reaction times. rsc.org
Suzuki-Miyaura Coupling Pd-catalyzed coupling of aryl chlorides and boronic acids in solvent.Liquid-Assisted Grinding (LAG) with Pd(OAc)₂ and K₂CO₃-MeOH.High yields (up to 97%) in ~99 minutes for less reactive chlorides. beilstein-journals.org

This table is generated based on findings for related compound syntheses to illustrate the potential of mechanochemistry.

The application of these principles to the synthesis of this compound would likely involve the grinding of an appropriate phenol (B47542) derivative with a cinnamaldehyde (B126680) or chalcone derivative, potentially with a solid acid or base catalyst, to facilitate the cyclization and formation of the chromane ring. This would align with green chemistry goals by dramatically reducing or eliminating solvent waste.

Atom Economy and Green Metrics in Chromane Synthesis

Evaluating the "greenness" of a chemical synthesis requires quantitative measures known as green chemistry metrics. wikipedia.org These metrics assess the efficiency of a reaction in converting reactants into the desired product while minimizing waste. tamu.edu Key metrics include Atom Economy (AE), E-Factor, and Reaction Mass Efficiency (RME). wikipedia.orgtamu.edunih.gov

Atom Economy (AE): This metric, a cornerstone of green chemistry, calculates the proportion of reactant atoms incorporated into the final desired product. wikipedia.org Multi-component and domino reactions are particularly noted for their high atom economy in synthesizing chromane derivatives, as they construct complex molecules in a single step from multiple starting materials. beilstein-journals.org

Formula: AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor measures the total amount of waste generated per kilogram of product. chembam.com This metric provides a clear indication of the environmental impact, encompassing waste from solvents, reagents, and byproducts. youtube.comlibretexts.org A lower E-Factor signifies a greener process.

Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Reaction Mass Efficiency (RME): RME offers a more comprehensive assessment by considering the reaction yield, stoichiometry, and atom economy. tamu.edunih.gov It reflects the mass of the final product as a percentage of the total mass of reactants used.

Formula: RME (%) = (Mass of Isolated Product / Total Mass of Reactants) x 100

The synthesis of chromanes via traditional multi-step methods often suffers from low atom economy and high E-Factors due to the use of protecting groups, stoichiometric reagents, and extensive purification steps. nih.gov In contrast, modern catalytic approaches, such as gold-catalyzed oxidation of propargyl aryl ethers to form chroman-3-ones, demonstrate improved step- and atom-economy. nih.gov Similarly, Brønsted acid-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes provides a convergent and atom-economical route to the chromane core. acs.org

Table 2: Green Metrics for Different Synthetic Approaches to Chromane Derivatives

Synthetic StrategyDescriptionAtom EconomyE-FactorKey AdvantagesReference
Domino Reaction Three-component reaction to form fused pyrazolopyridine-chromanes.HighLow (inferred)High selectivity, mild conditions, one-pot procedure. beilstein-journals.org
Gold-Catalyzed Oxidation Two-step synthesis of chroman-3-ones from phenols.Moderate-HighModerateStep-economic, efficient, avoids hazardous reagents like diazomethane. nih.gov
Brønsted Acid Catalysis Annulation of benzylic alcohols and alkenes.HighLow (inferred)Convergent synthesis from simple materials, mild conditions. acs.org
Traditional Multi-Step e.g., from salicylaldehyde via hydrolysis, rearrangement, etc.LowHighWell-established but inefficient and waste-generating. nih.gov

This table provides a conceptual comparison of different synthetic strategies for chromane-type structures based on qualitative descriptions and inferred metrics from the literature.

For the synthesis of this compound, a green chemistry approach would favor a one-pot catalytic reaction. For instance, a Friedel-Crafts type reaction between a phenol and a substituted cinnamyl alcohol or a [4+2] cycloaddition could offer high atom economy. Calculating and comparing the E-Factor and RME for different potential synthetic routes would be crucial in identifying the most sustainable and efficient method for its production.

Future Research Directions in 2 4 Methylphenyl 4 Phenylchromane Chemistry

Development of Novel Asymmetric Catalytic Systems

The synthesis of enantiomerically pure 2,4-disubstituted chromanes is of significant interest due to the role of chirality in biological activity. Future research will likely focus on creating highly efficient and selective asymmetric catalytic systems to control the stereocenters at the C2 and C4 positions of the chromane (B1220400) core.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chromanes. researchgate.netacs.orgnih.gov Bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide, are particularly promising. acs.orgresearchgate.net These catalysts can activate both the nucleophile and the electrophile simultaneously, facilitating cascade reactions like oxa-Michael-Michael additions to construct the chromane framework with high enantioselectivity. acs.orgresearchgate.net For a compound like 2-(4-Methylphenyl)-4-phenylchromane, a potential route involves the reaction of a salicylaldehyde (B1680747) derivative with a suitable Michael acceptor, guided by a chiral catalyst. Another successful approach has been the use of chiral prolinol ethers, which promote enantioselective Friedel-Crafts alkylation/cyclization cascades. nih.gov

Chiral phosphoric acids (CPAs) represent another frontier, having been successfully used in aza-Diels-Alder reactions and other cycloadditions to create chiral heterocycles. chim.itnih.govrsc.org Their application in the formal [4+2] cycloaddition between an ortho-quinone methide (generated in situ) and a styrene (B11656) derivative could provide a direct, enantioselective route to the 2,4-diarylchromane skeleton. Developing recyclable, heterogeneous CPA catalysts could also enhance the sustainability of these syntheses. rsc.orgchemrxiv.orgchemrxiv.org

Catalytic SystemReaction TypePotential Application for Target CompoundKey Advantages
Bifunctional Organocatalysts Oxa-Michael-Michael CascadeReaction of a salicylaldehyde derivative with a phenylated Michael acceptorHigh enantioselectivity (up to >99% ee), mild reaction conditions. acs.org
Chiral Prolinol Ethers Friedel-Crafts/CyclizationReaction of a phenol (B47542) with a cinnamaldehyde (B126680) derivativeOne-pot access to chiral chromanes, high yields. nih.gov
Chiral Phosphoric Acids (CPA) [4+2] CycloadditionReaction of an in situ generated o-quinone methide with a styrene derivativeHigh efficiency and enantioselectivity for N-heterocycles, potential for scalability. nih.gov
Metal Catalysis (e.g., Rhodium) Arylboronic Acid AdditionAddition of an arylboronic acid to a coumarin (B35378) derivative, followed by reductionPotential for high catalyst turnover and control. chim.it

Exploration of Advanced Spectroscopic Techniques for Characterization

While standard techniques like 1D NMR and IR spectroscopy are fundamental, a deeper understanding of the structure, stereochemistry, and gas-phase behavior of this compound requires more advanced methods.

The precise determination of the relative and absolute stereochemistry of the C2 and C4 positions is critical. Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for this purpose. numberanalytics.comipb.pt Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish the connectivity of the molecule. numberanalytics.comlongdom.org For stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are paramount, as they measure through-space interactions and can reveal the spatial proximity of the protons at C2 and C4 relative to other parts of the molecule. wordpress.com

Furthermore, the combination of mass spectrometry with gas-phase infrared spectroscopy offers a powerful method for unambiguous structural identification of fragment ions. nih.govacs.org This approach, which involves measuring the IR spectrum of a mass-selected ion, provides detailed structural information that can be compared with spectra predicted by computational chemistry. nih.govresearchgate.net This could be used to understand the fragmentation pathways of this compound, providing insights into its intrinsic reactivity and stability. nih.govacs.org

TechniqueInformation GainedRelevance for this compound
2D NMR (COSY, HSQC, HMBC) Through-bond atomic connectivityConfirms the core structure and substituent placement. numberanalytics.comlongdom.org
NOESY/ROESY Through-space proton-proton proximityDetermines the relative stereochemistry (cis/trans) of the phenyl and 4-methylphenyl groups. wordpress.com
Gas-Phase IR Spectroscopy Vibrational modes of mass-selected ionsProvides definitive structural information on fragment ions, aiding in mechanistic studies of mass spectrometric fragmentation. nih.govkisti.re.kr
Ion Mobility-Mass Spectrometry Collision Cross Section (CCS)Offers an additional structural parameter to distinguish between different isomers and conformers. researchgate.net

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize organic chemistry by accelerating discovery and optimizing processes. nso-journal.org For a molecule like this compound, these tools offer multifaceted opportunities.

Moreover, ML models are increasingly used to predict the properties of molecules before they are ever synthesized. Quantitative Structure-Activity Relationship (QSAR) models can forecast the potential biological activity of this compound against various targets by learning from datasets of existing bioactive compounds. nih.govyoutube.comyoutube.com This allows for the prioritization of synthetic targets that are most likely to possess desired therapeutic effects. ML can also predict physicochemical properties and reaction outcomes, helping to refine reaction conditions and improve yields. numberanalytics.comnih.gov

AI/ML ApplicationDescriptionImpact on this compound Research
Retrosynthesis Planning AI algorithms analyze a target molecule and propose viable synthetic pathways from simpler, commercially available precursors. engineering.org.cnAccelerates the design of efficient and novel synthetic routes. rsc.org
Reaction Outcome Prediction ML models are trained on reaction data to predict the yield, stereoselectivity, or even the success of a proposed chemical reaction.Optimizes reaction conditions and reduces experimental trial-and-error.
Property Prediction (QSAR) Models learn the relationship between chemical structure and biological activity to predict the efficacy or toxicity of new compounds. nih.govbiorxiv.orgGuides the design of analogues with improved biological profiles.
Catalyst Design AI can help design new catalysts with enhanced performance by analyzing patterns in existing catalyst data. rsc.orgFacilitates the development of more effective catalysts for asymmetric synthesis.

Theoretical Insights into Complex Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens for understanding the intricate mechanisms of reactions that form the chromane scaffold. aimspress.commdpi.com Future research will undoubtedly leverage these theoretical methods to gain a deeper, atomistic understanding of the pathways leading to this compound.

DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures of transition states and intermediates. This allows chemists to distinguish between competing reaction pathways, such as concerted versus stepwise mechanisms in cycloaddition reactions. researchgate.netamanote.com For example, in a potential Diels-Alder type synthesis of the chromane ring, theoretical studies can clarify whether the two new C-C and C-O bonds form simultaneously or sequentially. aimspress.commdpi.com Such studies have been applied to the pyrolysis of chroman, revealing a concerted retro-Diels-Alder mechanism. aimspress.com

These computational insights are not merely academic; they have practical implications for reaction design. By understanding the factors that control reactivity and selectivity (e.g., electronic effects, steric hindrance), chemists can rationally design substrates and catalysts to favor the desired product. For instance, DFT studies on the addition of arylboronic acids to coumarins have guided the design of more efficient rhodium catalysts by identifying key ligand-substrate interactions. chim.it

Computational MethodFocus of StudyInsights for Chromane Synthesis
Density Functional Theory (DFT) Transition state analysis, reaction energy profilesElucidating whether key bond-forming steps are concerted or stepwise. researchgate.netamanote.com
Ab Initio Calculations High-accuracy energy calculationsProviding benchmark data for reaction mechanisms like retro-Diels-Alder reactions. aimspress.com
Reaction Force Analysis Analysis of bond formation/breaking processesDetermining the synchronicity of bond formation in cycloaddition reactions. mdpi.com
Quantum Theory of Atoms in Molecules (QTAIM) Electron density analysisCharacterizing the nature of bonding in transition states and intermediates.

Expanding Green Chemistry Applications for Chromane Synthesis

The principles of green chemistry—reducing waste, using less hazardous materials, and improving energy efficiency—are increasingly central to modern organic synthesis. Future efforts in the synthesis of this compound will focus on developing more sustainable and environmentally benign methodologies.

Multicomponent reactions (MCRs) are a cornerstone of green chemistry because they combine three or more reactants in a single step, reducing solvent use, purification steps, and waste generation. rsc.orgxjenza.orgresearchgate.net Designing an MCR that assembles the this compound core from simple starting materials is a key research goal.

The use of alternative energy sources is another promising avenue. Microwave-assisted synthesis can dramatically reduce reaction times and sometimes improve yields. ajgreenchem.comeurekaselect.com Similarly, ultrasound has been shown to promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. mdpi.comnih.gov The combination of both microwave and ultrasound irradiation is an emerging technique that could offer synergistic effects. researchgate.netnih.gov

Finally, replacing traditional volatile organic solvents with greener alternatives like water or bio-based solvents, or performing reactions under solvent-free conditions, significantly reduces environmental impact. researchgate.net The development of water-tolerant catalysts is crucial for enabling complex organic transformations in aqueous media. researchgate.net

Green Chemistry ApproachDescriptionPotential Benefit for Synthesis
Multicomponent Reactions (MCRs) Combining three or more starting materials in a one-pot reaction to form the final product. xjenza.orgHigh atom economy, reduced waste, and simplified procedures. researchgate.net
Microwave-Assisted Synthesis Using microwave irradiation to rapidly heat the reaction mixture. eurekaselect.comDrastically reduced reaction times and potentially higher yields. ajgreenchem.com
Ultrasound-Assisted Synthesis Using ultrasonic waves to induce chemical reactions via acoustic cavitation. mdpi.comEnhanced reaction rates and improved mass transfer. researchgate.net
Green Solvents/Solvent-Free Using water, ionic liquids, or no solvent at all for the reaction. researchgate.netReduced environmental impact and simplified product workup.

Q & A

Q. What are the established synthetic routes for 2-(4-Methylphenyl)-4-phenylchromane, and how can reaction conditions be optimized?

Answer: A common approach involves a base-catalyzed condensation reaction between substituted benzaldehydes and hydroxyacetophenones. For example, describes synthesizing chromanones via a reaction between 1-(2-hydroxy-5-methoxyphenyl)ethanone and p-chlorobenzaldehyde in ethanol with 10% KOH at 5–10°C for 24 hours . For this compound, replacing the aldehyde with 4-methylbenzaldehyde and optimizing solvent (e.g., DMF for solubility) and temperature (e.g., reflux for faster kinetics) could improve yield. Characterization via 1H^1H NMR and HPLC is critical to monitor purity.

Q. How can the structural identity of this compound be confirmed?

Answer: Combined spectroscopic and crystallographic methods are essential:

  • Single-crystal X-ray diffraction (SCXRD): highlights the use of SCXRD to resolve chromene derivatives, revealing bond lengths, dihedral angles, and intermolecular interactions (e.g., π-π stacking, C–H···O bonds) .
  • NMR spectroscopy: 1H^1H and 13C^{13}C NMR can confirm substituent positions (e.g., methyl and phenyl groups on the chromane backbone).
  • Mass spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

Q. What are the key physicochemical properties of this compound?

Answer: Critical properties include:

PropertyMethodExample Data (from )
Melting pointDifferential Scanning Calorimetry (DSC)378 K (reported for a similar chromanone)
SolubilityUV-Vis spectroscopySoluble in DMF, ethanol, THF
CrystallinitySCXRDTriclinic crystal system (P1 space group)

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Answer: Docking studies (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with target proteins. For example:

  • Target selection: Chromane derivatives often exhibit anti-inflammatory activity (e.g., reports IC50_{50} = 11.6 µM for a pyridazinone analog) .
  • ADMET prediction: Tools like SwissADME assess bioavailability, BBB permeability, and toxicity. Substituents like the 4-methylphenyl group may enhance lipophilicity, affecting membrane penetration.

Q. How do substituents on the chromane backbone influence intermolecular interactions in the solid state?

Answer: demonstrates that bulky substituents (e.g., 4-methylphenyl) induce π-π stacking and C–H···O hydrogen bonding, stabilizing crystal lattices . For this compound:

  • Packing analysis: SCXRD reveals dihedral angles between aromatic rings (e.g., ~65° in related compounds) .
  • Thermal stability: Thermogravimetric analysis (TGA) correlates packing efficiency with decomposition temperatures.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Dynamic NMR: Detects conformational exchange in solution (e.g., hindered rotation of substituents).
  • DFT calculations: Predict 1H^1H NMR chemical shifts (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) and compare with experimental data.
  • Vibrational spectroscopy: IR and Raman spectra validate functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .

Q. How can reaction byproducts be minimized during synthesis?

Answer:

  • Reaction monitoring: Use in-situ FTIR to track aldehyde consumption.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) removes impurities like unreacted starting materials. achieved 75% yield via recrystallization from ethanol .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity and stability?

Answer:

TechniqueApplicationExample from Evidence
High-Performance Liquid Chromatography (HPLC)Quantify impurities (<0.5%)Used in for pharmaceutical standards
Accelerated Stability TestingPredict shelf-life under stress conditions (40°C/75% RH)Noted in for related compounds

Q. How can substituent effects on electronic properties be studied?

Answer:

  • Cyclic Voltammetry (CV): Measures oxidation/reduction potentials.
  • UV-Vis spectroscopy: Correlates substituent electronic effects (e.g., electron-donating methyl groups) with λmax\lambda_{\text{max}} shifts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.